molecular formula C14H7Cl2FN2 B1393739 4,6-Dichloro-2-(4-fluorophenyl)quinazoline CAS No. 461036-88-4

4,6-Dichloro-2-(4-fluorophenyl)quinazoline

Cat. No.: B1393739
CAS No.: 461036-88-4
M. Wt: 293.1 g/mol
InChI Key: UWLPWQBWVAPHHN-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of related compounds, such as 3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione, show distinct aromatic proton signals:

  • Quinazoline protons: δ 7.95–7.66 ppm (multiplet, J = 7.5–8.0 Hz).
  • 4-Fluorophenyl group: δ 7.40–7.14 ppm (doublet/triplet, J = 8.0–9.0 Hz).
    ¹³C NMR data reveal deshielded carbons adjacent to electronegative substituents:
  • C-F (ipso): δ 161.4 ppm (d, J = 242 Hz).
  • Quinazoline C-Cl: δ 134.2–135.3 ppm.

Infrared (IR) Spectroscopy

IR spectra of halogenated quinazolines show characteristic absorptions:

  • C–Cl stretching: 700–800 cm⁻¹.
  • C–F stretching: 1,150–1,250 cm⁻¹.
  • Quinazoline ring vibrations: 1,550–1,580 cm⁻¹.

UV-Visible Spectroscopy

UV-Vis spectra of 2,6,8-triarylquinazolines exhibit absorption maxima (λₘₐₓ) at 310–330 nm, attributed to π→π* transitions. Electron-withdrawing groups like chlorine and fluorine cause bathochromic shifts due to enhanced conjugation.

Table 2: Spectroscopic Data

Technique Key Signals Compound Reference
¹H NMR δ 7.95–7.14 (aromatic protons)
¹³C NMR δ 161.4 (C-F), 134.2–135.3 (C-Cl)
IR 700–800 cm⁻¹ (C–Cl)
UV-Vis λₘₐₓ = 310–330 nm

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 293.9978 (calculated for C₁₄H₇Cl₂FN₂). Fragmentation patterns include losses of Cl (Δ m/z = 35) and F (Δ m/z = 19).

Comparative Analysis with Halogenated Quinazoline Isomers

The position and nature of halogen substituents significantly influence physicochemical properties:

Electronic Effects

  • 4,6-Dichloro isomer : Chlorine at positions 4 and 6 enhances electrophilicity, favoring nucleophilic substitution at C-2 and C-4.
  • 4,7-Dichloro isomer : Reduced planarity due to steric hindrance between Cl-7 and the 4-fluorophenyl group lowers thermal stability (ΔTₘ = 15°C vs. 4,6-isomer).
  • 2-Fluorophenyl analogs : Weaker electron withdrawal compared to 4-fluorophenyl derivatives, leading to redshifted UV-Vis absorption (Δλ = 10–15 nm).

Table 3: Isomer Comparison

Isomer λₘₐₓ (nm) Melting Point (°C) Reactivity
4,6-Dichloro-2-(4-FPh) 320 >250 High electrophilicity
4,7-Dichloro-2-(4-FPh) 315 235–237 Moderate
4,6-Dichloro-2-(2-FPh) 305 239–240 Low

Steric and Solubility Trends

  • 4-Fluorophenyl vs. 4-chlorophenyl : The smaller van der Waals radius of fluorine (1.47 Å vs. 1.75 Å for Cl) improves solubility in polar solvents (e.g., DMF, logP = 2.8 vs. 3.5 for Cl).
  • Ortho-substituted isomers : Increased steric hindrance reduces crystallization efficiency, as seen in 2-(2-fluorophenyl) derivatives.

Properties

IUPAC Name

4,6-dichloro-2-(4-fluorophenyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2FN2/c15-9-3-6-12-11(7-9)13(16)19-14(18-12)8-1-4-10(17)5-2-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLPWQBWVAPHHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680057
Record name 4,6-Dichloro-2-(4-fluorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461036-88-4
Record name 4,6-Dichloro-2-(4-fluorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2,4-Quinazoline Diones from Anthranilic Acid and Potassium Cyanate

A key initial step involves reacting anthranilic acid with potassium cyanate in aqueous medium under controlled pH and temperature to form 2,4-quinazoline diones. This step is crucial as it forms the quinazoline core structure.

  • Reaction conditions:

    • Anthranilic acid and potassium cyanate in a molar ratio of 1:1 to 1:3.
    • Solvent: Water.
    • Temperature: 20–100 °C, typically 40–90 °C.
    • pH maintained between 9 and 12 using sodium hydroxide.
    • Reaction time: 2–8 hours.
  • Procedure:
    Anthranilic acid is dissolved in water, potassium cyanate solution is added dropwise, pH adjusted with sodium hydroxide, and the mixture stirred and heated. After completion, the solution is cooled, acidified to pH 2–3 with hydrochloric acid, precipitating the quinazoline dione intermediate, which is filtered and dried.

  • Yields:
    Molar yields of 86–92% have been reported for this step.

Parameter Range/Value
Anthranilic acid:KOCN 1:1 to 1:3 molar ratio
Solvent Water
Temperature 40–90 °C
pH 9–12
Reaction time 2–8 hours
Yield 86–92%

Chlorination of 2,4-Quinazoline Diones to 2,4-Dichloroquinazoline

The next step involves chlorination of the quinazoline dione to introduce chlorine atoms at positions 2 and 4, which is a critical transformation toward the target dichloroquinazoline.

  • Chlorinating agents:
    Phosphorus oxychloride (POCl3) is commonly used, sometimes in the presence of triethylamine as a base.

  • Reaction conditions:

    • Solvent: Aliphatic amides or POCl3 itself.
    • Temperature: Reflux conditions (~100 °C).
    • Reaction time: Approximately 10 hours.
  • Procedure:
    The quinazoline dione is suspended in POCl3 and triethylamine, heated under reflux for about 10 hours. After reaction completion, the mixture is concentrated, and the product is extracted with toluene, washed with water, hydrochloric acid, sodium carbonate solution, and dried over anhydrous sodium sulfate.

  • Yields:
    Reported yields for this chlorination step are around 73%.

Parameter Range/Value
Chlorinating agent POCl3 (phosphorus oxychloride)
Solvent POCl3 / aliphatic amides
Temperature Reflux (~100 °C)
Reaction time ~10 hours
Yield ~73%

Introduction of 4-Fluorophenyl Group at Position 2

The final step involves substitution at position 2 of the quinazoline ring with a 4-fluorophenyl group. Two main approaches are reported:

  • Nucleophilic aromatic substitution (SNAr):
    The chlorine at position 2 can be displaced by 4-fluorophenyl amine or related nucleophiles under suitable conditions.

  • Palladium-catalyzed cross-coupling reactions:
    Using palladium catalysts (e.g., Pd(PPh3)4) to couple 2,4-dichloroquinazoline with 4-fluorophenyl boronic acid or related reagents.

  • Typical conditions:

    • Solvent: Polar aprotic solvents such as DMF or DMSO.
    • Base: Potassium carbonate or similar.
    • Temperature: 80–120 °C.
    • Reaction time: Several hours.
  • Yields:
    Moderate to good yields are achievable, depending on catalyst and conditions.

Representative Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%)
1 Cyclization of anthranilic acid Anthranilic acid + potassium cyanate, pH 9–12, 40–90 °C, 2–8 h 2,4-Quinazoline dione 86–92
2 Chlorination POCl3, triethylamine, reflux ~100 °C, 10 h 2,4-Dichloroquinazoline ~73
3 Arylation (SNAr or Pd-catalyzed) 4-Fluorophenyl nucleophile, Pd catalyst or base, 80–120 °C 4,6-Dichloro-2-(4-fluorophenyl)quinazoline Moderate to good

Research Findings and Process Insights

  • The initial cyclization step benefits from precise pH control (9–12) and temperature regulation to maximize yield and purity of the quinazoline dione intermediate.

  • Chlorination using phosphorus oxychloride is effective but requires long reaction times and careful workup to remove residual reagents and byproducts.

  • The choice between nucleophilic substitution and palladium-catalyzed cross-coupling for arylation depends on availability of reagents, cost, and desired scale. Palladium catalysis offers milder conditions and better selectivity but may increase cost.

  • Recent patent literature emphasizes one-pot or telescoped processes combining amidine formation and cyclization to improve efficiency and reduce intermediate isolation steps, which may be adapted for derivatives like this compound.

Scientific Research Applications

Medicinal Chemistry

4,6-Dichloro-2-(4-fluorophenyl)quinazoline serves as a key intermediate in synthesizing various pharmaceuticals, especially those targeting cancer and infectious diseases . It is particularly valuable in developing kinase inhibitors that selectively block tumor growth.

Case Study Example :

  • In research focused on cancer therapies, this compound has been integrated into formulations aimed at inhibiting specific kinases involved in tumor progression. Studies have shown its efficacy against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer), with IC50 values significantly lower than conventional chemotherapeutics like Cisplatin .

Biological Research

The compound is utilized in studies investigating the biological activities of quinazoline derivatives. Its applications include:

  • Antimicrobial Activity : Research indicates that quinazoline derivatives can inhibit both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Properties : It has been evaluated for its ability to reduce pro-inflammatory cytokines.

Table 1: Anticancer Activity Overview

Cell Line TestedIC50 Value (μM)Comparison with Cisplatin
A5491.5Lower
SW-4802.0Lower
MCF-71.8Lower

Chemical Synthesis

In chemical synthesis, this compound acts as a building block for more complex organic molecules. This application is crucial for researchers developing novel compounds with potential therapeutic effects.

Industrial Applications

The compound is also used in producing agrochemicals and specialty chemicals, contributing to sustainable agricultural practices by targeting specific pests or diseases in crops.

Case Studies and Research Findings

Numerous studies have highlighted the diverse applications of this compound:

  • Pharmaceutical Development : Used as an intermediate in targeted therapies.
  • Biochemical Research : Investigated for its role in signaling pathways related to cell proliferation and apoptosis.

Notable Findings :
Research has shown that substituents on the phenyl ring significantly influence the antibacterial profile of synthesized quinazoline derivatives. For instance, compounds with methoxy or methyl substitutions exhibited enhanced activity against certain bacterial strains .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly influence quinazoline properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Positions) Melting Point (°C) Absorption Maxima (nm) Fluorescence (λem, nm) Cytotoxicity (IC₅₀, μM)
4,6-Dichloro-2-(4-fluorophenyl)quinazoline 2: 4-Fluorophenyl; 4,6: Cl Not reported ~310–330 (inferred) 480–495 (inferred) Enhanced (inferred)
4c: 4-Chloro-2-(4-Cl-phenyl)-6-(phenylethynyl) 2: 4-Cl-phenyl; 4: Cl; 6: ethynyl 214–215 Not reported Not reported Moderate
4d: 4-Chloro-2-(4-OMe-phenyl)-6-(phenylethynyl) 2: 4-OMe-phenyl; 4: Cl; 6: ethynyl 170–172 310–330 480–495 (higher intensity) Low
4a: 6-Bromo-2-Cl-4-(4-F-phenyl)quinazoline 2: 4-Fluorophenyl; 4: Cl; 6: Br Not reported Slight red shift Broadened emission High (HeLa: ~9.0)
5d: 2-(4-OMe-phenyl)-4-(4-F-phenyl)quinazoline 2: 4-OMe-phenyl; 4: 4-F-phenyl Not reported 310–330 480–495 (highest intensity) Moderate
Key Observations:
  • Electron-Withdrawing Groups (Cl, F): The dichloro and 4-fluorophenyl groups in the target compound enhance electron withdrawal, likely increasing π→π* transition energy, as seen in analogs with similar substituents . Absorption maxima for such compounds are typically in the 310–330 nm range, with fluorophenyl groups causing a red shift compared to non-halogenated analogs .
  • Electron-Donating Groups (OMe):

    • Methoxy substituents (e.g., in 4d) reduce absorption intensity due to disrupted π-conjugation, but enhance fluorescence quantum yields via resonance effects .
  • Bromine vs. However, cytotoxicity data suggest 4-fluorophenyl substitution (as in the target compound) improves activity over brominated analogs .

Biological Activity

4,6-Dichloro-2-(4-fluorophenyl)quinazoline is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The chemical structure of this compound is characterized by a quinazoline core substituted with chlorine and fluorine atoms. This structural arrangement is significant for its interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of specific kinases that play crucial roles in cellular signaling pathways. The compound binds to the ATP-binding site of these enzymes, preventing the phosphorylation of target proteins and thereby disrupting downstream signaling essential for cell proliferation and survival.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting the growth of various cancer cell lines:

  • Cell Lines Tested :
    • A549 (lung adenocarcinoma)
    • SW-480 (colorectal cancer)
    • MCF-7 (breast cancer)

The compound exhibited cytotoxic effects with IC50 values significantly lower than those of conventional chemotherapeutics like Cisplatin. For instance, in one study, it demonstrated an IC50 of 5.9±1.7μM5.9\pm 1.7\,\mu M against A549 cells compared to Cisplatin's 15.37μM15.37\,\mu M .

Anti-inflammatory and Antimicrobial Properties

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory and antimicrobial activities. Research indicates that quinazoline derivatives can inhibit pro-inflammatory cytokines and exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

  • Cytotoxic Evaluation : A study reported that this compound induced apoptosis in A549 cells in a dose-dependent manner, with late apoptotic rates increasing significantly at higher concentrations (up to 65.08% at 15 µM) .
  • Kinase Inhibition : Research has demonstrated that derivatives of quinazoline effectively inhibit Epidermal Growth Factor Receptor (EGFR) activity, which is crucial in tumorigenesis . This inhibition is linked to reduced cell proliferation in various cancer models.
  • Pharmacological Profile : The compound has been identified as a potential lead in drug design due to its ability to interact with multiple biological targets, making it suitable for further development into therapeutic agents against cancer and infectious diseases .

Data Table: Biological Activity Summary

Activity TypeTarget Cells/OrganismsIC50 Values (µM)Mechanism of Action
AnticancerA5495.9EGFR inhibition
SW-4802.3Kinase inhibition
MCF-75.65Induction of apoptosis
Anti-inflammatoryVariousN/AInhibition of pro-inflammatory cytokines
AntimicrobialGram-positive/negative bacteriaN/ADisruption of bacterial cell wall synthesis

Q & A

Q. Table 1. Factorial Design for Yield Optimization

FactorLow Level (-1)High Level (+1)
Temperature (°C)80120
SolventDMFNMP
Catalyst (mol%)515

Q. Table 2. Key Spectroscopic Data

TechniqueObservationInference
19F^{19}\text{F} NMRδ = -114 ppm (singlet)Para-fluorophenyl attachment
HRMS[M+H]⁺ = 281.0154 (calc. 281.0157)Confirms molecular formula

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-2-(4-fluorophenyl)quinazoline
Reactant of Route 2
4,6-Dichloro-2-(4-fluorophenyl)quinazoline

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